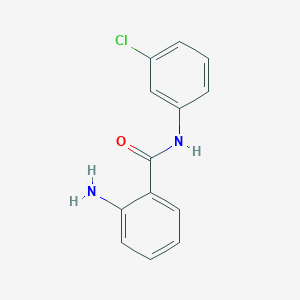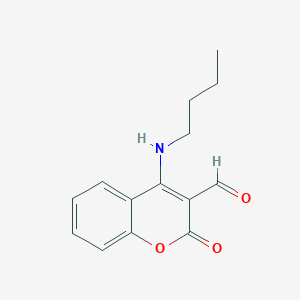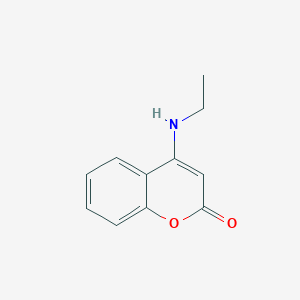
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrazine family, which is known for its diverse biological activities. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, is not fully understood. However, it has been suggested that its anti-tumor activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has also been shown to scavenge free radicals, which can cause oxidative stress and damage to cells. In addition, it has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has several advantages for laboratory experiments. It is relatively easy to synthesize and has been optimized to produce high yields with high purity. It has also been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for further study. However, there are also limitations to using pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, in laboratory experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its biochemical and physiological effects. In addition, its potential toxicity and side effects need to be studied in more detail.
Future Directions
There are many future directions for research on pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-. One potential direction is to study its anti-tumor activity in vivo, using animal models of cancer. Another direction is to study its potential as an anti-inflammatory and anti-oxidant agent in various disease models. In addition, further research is needed to elucidate its mechanism of action and its potential toxicity and side effects. Finally, the development of novel pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, derivatives with improved activity and selectivity is another area of future research.
Synthesis Methods
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, can be synthesized using various methods, including the reaction of 3,4-dimethoxyphenylhydrazine with malononitrile in the presence of a base. Another method involves the reaction of 3,4-dimethoxyphenylhydrazine with ethyl cyanoacetate in the presence of a base. These methods have been optimized to produce high yields of pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, with high purity.
Scientific Research Applications
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has also been studied for its anti-inflammatory and anti-oxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and to scavenge free radicals, which can cause oxidative stress and damage to cells.
properties
CAS RN |
91028-38-5 |
|---|---|
Product Name |
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)- |
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-17-12-4-3-9(5-13(12)18-2)11-8-15-10(6-14)7-16-11/h3-5,7-8H,1-2H3 |
InChI Key |
QNSULLSDIRUMFW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)



![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)


![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)


